8-Bromo-6-(2-chlorophenyl)-2-(isopropylamino)quinazolin-7-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Bromo-6-(2-chlorophenyl)-2-(isopropylamino)quinazolin-7-ol is a synthetic organic compound belonging to the quinazoline family. Quinazolines are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-6-(2-chlorophenyl)-2-(isopropylamino)quinazolin-7-ol typically involves multi-step organic reactions. A common synthetic route might include:
Starting Materials: 2-chloroaniline, isopropylamine, and 8-bromoquinazoline.
Reaction Steps:
Industrial Production Methods
Industrial production methods may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for catalysts, and automated purification systems.
Chemical Reactions Analysis
Types of Reactions
8-Bromo-6-(2-chlorophenyl)-2-(isopropylamino)quinazolin-7-ol can undergo various chemical reactions, including:
Oxidation: Conversion to quinazoline N-oxide using oxidizing agents like hydrogen peroxide.
Reduction: Reduction of the quinazoline ring to form dihydroquinazoline derivatives.
Substitution: Halogen exchange reactions where the bromo group is replaced by other halogens or functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation: Quinazoline N-oxide derivatives.
Reduction: Dihydroquinazoline derivatives.
Substitution: Various substituted quinazoline derivatives.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, such as anti-cancer or anti-inflammatory properties.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 8-Bromo-6-(2-chlorophenyl)-2-(isopropylamino)quinazolin-7-ol involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, or DNA.
Pathways Involved: Inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.
Comparison with Similar Compounds
Similar Compounds
6-(2-Chlorophenyl)-2-(isopropylamino)quinazolin-7-ol: Lacks the bromo group.
8-Bromo-6-(2-chlorophenyl)quinazolin-7-ol: Lacks the isopropylamino group.
8-Bromo-2-(isopropylamino)quinazolin-7-ol: Lacks the chlorophenyl group.
Uniqueness
8-Bromo-6-(2-chlorophenyl)-2-(isopropylamino)quinazolin-7-ol is unique due to the presence of both the bromo and isopropylamino groups, which may confer distinct biological activities and chemical reactivity compared to its analogs.
Properties
CAS No. |
914392-36-2 |
---|---|
Molecular Formula |
C17H15BrClN3O |
Molecular Weight |
392.7 g/mol |
IUPAC Name |
8-bromo-6-(2-chlorophenyl)-2-(propan-2-ylamino)quinazolin-7-ol |
InChI |
InChI=1S/C17H15BrClN3O/c1-9(2)21-17-20-8-10-7-12(11-5-3-4-6-13(11)19)16(23)14(18)15(10)22-17/h3-9,23H,1-2H3,(H,20,21,22) |
InChI Key |
GTZBFSQVSVHQLL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC1=NC2=C(C(=C(C=C2C=N1)C3=CC=CC=C3Cl)O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.